molecular formula C22H17D5N2O4 B1164862 (R,S)-Ambrisentan-d5

(R,S)-Ambrisentan-d5

Numéro de catalogue B1164862
Poids moléculaire: 383.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CAS Number: 177036-94-1 (unlabeled (S)-Ambrisentan)

Applications De Recherche Scientifique

Efficacy in Pulmonary Arterial Hypertension

  • Ambrisentan, an endothelin receptor antagonist, has been shown to improve exercise capacity in patients with pulmonary arterial hypertension, as evidenced by increased 6-minute walk distances (Galiè et al., 2008).
  • The combination of Ambrisentan with Phosphodiesterase Type 5 Inhibitors significantly improved right ventricular pulmonary artery coupling in severe PAH patients (Lan et al., 2022).

Hemodynamic Effects

  • Ambrisentan has been associated with improvements in pulmonary hemodynamics, including reductions in mean pulmonary arterial pressure and increased cardiac index (Galiè et al., 2005).

Pharmacokinetic and Pharmacodynamic Properties

  • Studies have indicated no significant effects of Ambrisentan on the pharmacokinetics and pharmacodynamics of warfarin, suggesting limited interaction potential with other drugs metabolized via similar pathways (Walker et al., 2009).

Potential Therapeutic Application in Chronic Lung Disease

  • Research on neonatal rats suggested that Ambrisentan could reduce lung injury and pulmonary arterial hypertension but did not affect alveolar and vascular development in chronic lung disease models (Wagenaar et al., 2013).

Effect on Portopulmonary Hypertension

  • Ambrisentan monotherapy demonstrated significant improvement in pulmonary hemodynamic responses in patients with moderate to severe pulmonary hypertension related to portopulmonary hypertension, without adverse effects on hepatic function (Cartin-Ceba et al., 2011).

Long-Term Treatment Effects

  • Long-term treatment with Ambrisentan was associated with sustained improvements in exercise capacity and a low risk of clinical worsening in PAH patients (Oudiz et al., 2009).

Solubility and Dissolution Enhancement

  • Ambrisentan's solubility was significantly enhanced using amphiphilic graft co-polymer carrier, indicating potential improvement in drug formulation (Radke & Jain, 2021).

Clinical Pharmacology and Management

  • Ambrisentan's clinical pharmacology, efficacy, and tolerability in managing PAH were reviewed, underscoring its effectiveness and safety profile (Cheng, 2008).

(R,S)-Ambrisentan-d5 in Scientific Research

Rising Star in Pulmonary Arterial Hypertension ManagementAmbrisentan, a beacon in the stormy seas of pulmonary arterial hypertension (PAH), shines its therapeutic light, illuminating the path to improved patient outcomes. Studies like the one by (Lan et al., 2022) reveal its efficacy in combination with phosphodiesterase type 5 inhibitors, offering a ray of hope in severe PAH cases. Their research, echoing through the halls of modern medicine, demonstrates significant improvements in right ventricular pulmonary artery coupling - a vital marker in PAH prognosis.

Harnessing the Power of Endothelin Receptor AntagonismAmbrisentan stands as a sentinel, guarding against the relentless advance of PAH. In the battlefields of health and disease, studies such as by (Galiè et al., 2008) and (Galiè et al., 2005), highlight its role as an endothelin receptor antagonist, showcasing improvements in exercise capacity and pulmonary hemodynamics. Like a knight in shining armor, it defends the fragile realm of the pulmonary vasculature from the tyranny of endothelin-induced vasoconstriction.

Exploring the Pharmacokinetic LandscapeThe journey of ambrisentan, navigating the intricate rivers of pharmacokinetics, is charted in studies like (Walker et al., 2009). Here, it reveals its harmonious coexistence with warfarin, a testament to its versatility and compatibility in the therapeutic armamentarium.

Innovation in Drug DeliveryThe quest for enhancing the bioavailability of this potent molecule is akin to turning lead into gold. Research by (Radke & Jain, 2021) unveils the alchemy of using amphiphilic graft co-polymers, transforming ambrisentan into a more soluble and readily absorbable form, much like a caterpillar metamorphosing into a butterfly.

The Dance of Drug InteractionsIn the intricate dance of drug interactions, ambrisentan twirls gracefully with cyclosporine, as explored in the study by (Spence et al., 2010). This ballet of molecules demonstrates a balance, a yin and yang of pharmacology, highlighting the importance of understanding the symphony of drug interactions in clinical practice.

Propriétés

Nom du produit

(R,S)-Ambrisentan-d5

Formule moléculaire

C22H17D5N2O4

Poids moléculaire

383.45

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.